molecular formula C14H15NO2S B2505120 4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid CAS No. 910443-65-1

4-methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B2505120
CAS No.: 910443-65-1
M. Wt: 261.34
InChI Key: SGXDYJWYZLBRPH-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a complex organic compound featuring a benzothiophene core with a pyrrole substituent and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of a thiophene derivative with an appropriate aldehyde or ketone under acidic or basic conditions. The pyrrole group can be introduced through a substitution reaction involving a pyrrole precursor.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The benzothiophene core can be reduced to form simpler derivatives.

  • Substitution: The pyrrole group can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Electrophiles such as bromine (Br₂) or acyl chlorides.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Reduced benzothiophenes.

  • Substitution: Substituted pyrroles and benzothiophenes.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could serve as a lead compound for drug development.

  • Industry: It may find use in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • 2-(1H-pyrrol-1-yl)benzothiophene-3-carboxylic acid

  • 4-Methyl-2-(1H-pyrrol-1-yl)benzothiophene-3-carboxylic acid

  • 4-Methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the tetrahydrobenzothiophene core and the pyrrole substituent. These features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9-5-4-6-10-11(9)12(14(16)17)13(18-10)15-7-2-3-8-15/h2-3,7-9H,4-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDYJWYZLBRPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=C1C(=C(S2)N3C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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